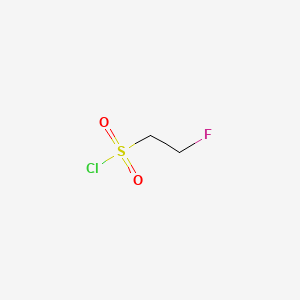
Cyclopropyl 2,5-xylyl ketone
Overview
Description
“Cyclopropyl 2,5-xylyl ketone” is a chemical compound with the molecular formula C12H14O . It is also known by other names such as “Cyclopropyl (2,5-Dimethylphenyl)Methanone” and "CYCLOPROPYL 2,5-DIMETHYLPHENYL KETONE" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, cyclopropanation strategies in general have been extensively studied . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of “this compound” is 174.24 g/mol . The InChI representation of the molecule is InChI=1S/C12H14O/c1-8-3-4-9 (2)11 (7-8)12 (13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 . The Canonical SMILES representation is CC1=CC (=C (C=C1)C)C (=O)C2CC2 .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” were not found in the search results. However, cyclopropanes are known to participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.24 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų .
Scientific Research Applications
Kinetic Resolution and Catalysis
Cyclopropyl 2,5-xylyl ketone, a type of cyclopropyl ketone, has been utilized in the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, a process catalyzed by chiral gold(I) species. This method allows for the efficient production of optically active ketones, which are valuable in synthetic chemistry (Yanqing Zhang & Junliang Zhang, 2012).
Photochemical Synthesis
Cyclopropyl ketones, including this compound, have been synthesized through photochemical methods. This process involves irradiation of specific ketones, leading to highly functionalized cyclopropyl ketones, demonstrating the synthetic versatility of these compounds (P. Wessig & O. Mühling, 2003).
Mechanistic Studies in Organic Chemistry
Aryl cyclopropyl ketones, a category including this compound, are often used in organic chemistry as diagnostic probes for single electron transfer (SET) studies. These studies focus on the rearrangement and reaction mechanisms of such ketones under various conditions, contributing to a deeper understanding of organic reaction mechanisms (J. Tanko & R. Drumright, 1992).
Photocatalysis and Cycloadditions
Cyclopropyl aryl ketones, which include this compound, have been used in photocatalytic systems to initiate formal [3+2] reactions with olefins. This process is instrumental in generating complex cyclopentane structures, highlighting the role of cyclopropyl ketones in advanced photocatalytic synthesis (Zhan Lu, M. Shen, & T. Yoon, 2011).
Mechanism of Action
Target of Action
The primary targets of Cyclopropyl 2,5-xylyl ketone are the cyclopropyl ketones . These compounds are of great synthetic value in heterocyclic chemistry due to their highly reactive nature . They are widely employed to synthesize various biologically active organic compounds .
Mode of Action
This compound interacts with its targets through a process known as the Cloke-Wilson rearrangement . This rearrangement involves the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .
Biochemical Pathways
The Cloke-Wilson rearrangement of cyclopropyl ketones is a key biochemical pathway affected by this compound . This rearrangement can provide oxy-bridged macrocyclic frameworks under mild reaction conditions . The reagent XRf plays dual roles in the catalytic cycle .
Result of Action
The result of the action of this compound is the efficient delivery of complex, sp3-rich products . This is achieved through catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature . For instance, the Cloke-Wilson rearrangement of cyclopropyl ketones upon which this compound acts is a visible-light-induced process .
Safety and Hazards
While specific safety and hazards data for “Cyclopropyl 2,5-xylyl ketone” were not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Future Directions
Cyclopropanes, including “Cyclopropyl 2,5-xylyl ketone”, are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favourable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .
properties
IUPAC Name |
cyclopropyl-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXRFPXXFISQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221364 | |
| Record name | Cyclopropyl 2,5-xylyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71172-44-6 | |
| Record name | Cyclopropyl(2,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl 2,5-xylyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71172-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropyl 2,5-xylyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl 2,5-xylyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)

![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)